(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chemical compound with significant implications in medicinal chemistry, particularly as a ligand for gamma-aminobutyric acid receptors. This compound is part of a broader class of gamma-amino butyric acid derivatives that have been explored for their therapeutic potential in various neurological and psychiatric disorders.
This compound can be synthesized through various chemical processes, and it is commercially available from several chemical suppliers. Its structural formula is denoted as CHClNO, and it has a molecular weight of approximately 228.68 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is classified as an amino acid derivative and is specifically categorized under pharmaceuticals due to its interaction with neurotransmitter systems.
The synthesis of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride features a chiral center at the carbon adjacent to the amino group, which contributes to its pharmacological activity.
The compound's three-dimensional structure can be analyzed using computational chemistry software to predict its interactions with biological targets.
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, which allow for diverse synthetic transformations in organic chemistry.
The mechanism of action of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride primarily involves its role as a ligand at gamma-aminobutyric acid receptors.
Research indicates that compounds in this class can significantly alter synaptic transmission dynamics, providing therapeutic benefits in conditions such as anxiety disorders and epilepsy.
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in developing novel therapeutic agents targeting the central nervous system.
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride (CAS: 332061-88-8) is a structurally unique γ-aminobutyric acid (GABA) derivative featuring a chiral center at the C3 position and a para-cyanophenyl substituent. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.69 g/mol [4]. The (R)-enantiomer exhibits specific steric and electronic properties critical for its biological interactions, particularly as a building block for bioactive peptides or enzyme inhibitors. The presence of the cyanophenyl group enhances lipophilicity and provides a handle for further chemical modifications, while the hydrochloride salt improves stability and crystallinity. This section details advanced synthetic approaches to achieve high enantiomeric excess (ee) of this pharmaceutically relevant compound.
Catalytic asymmetric synthesis offers the most direct route to enantiomerically enriched (R)-3-amino-4-(4-cyanophenyl)butanoic acid derivatives. While specific literature on this exact molecule is limited, analogous syntheses leverage chiral catalysts to install stereochemistry during C–C bond formation. Two predominant strategies emerge:
Chiral Metal-Complex Catalysis: Rhodium or ruthenium complexes with chiral ligands (e.g., BINAP, DuPhos) can catalyze asymmetric hydrogenation of enamide precursors. For instance, a prochiral dehydroamino acid derivative like (Z)-3-((4-cyanobenzyl)amino)but-2-enoic acid undergoes hydrogenation under H₂ pressure (50–100 psi) in the presence of a chiral Rh(I)-(S)-BINAP catalyst. This method typically achieves >90% ee and high diastereoselectivity, though optimization of the protecting group (commonly acetyl or benzoyl) on the amine is crucial to prevent catalyst poisoning .
Organocatalytic Approaches: Chiral organocatalysts like MacMillan’s imidazolidinones or Jørgensen’s diarylprolinol silyl ethers facilitate asymmetric Michael additions. A retrosynthetic disconnection involves the conjugate addition of a cyanobenzyl-derived nucleophile (e.g., nitrile-stabilized anion) to an acrylate equivalent activated by a chiral catalyst. For example, the addition of 4-cyanophenylacetonitrile to tert-butyl acrylate, catalyzed by a cinchona alkaloid-derived thiourea organocatalyst, generates the β-substituted γ-aminobutyric acid skeleton with good enantioselectivity (typically 80–90% ee). Subsequent hydrolysis and salt formation yield the target hydrochloride [8].
Table 1: Catalytic Asymmetric Strategies for GABA Analogs [8]
Strategy | Key Catalyst | Precursor | Typical ee (%) | Advantages | Limitations |
---|---|---|---|---|---|
Metal-Catalyzed H₂ | Rh(I)-(S)-BINAP | (Z)-Enamide | 90–98 | High efficiency, scalable | Sensitive to N-protecting groups |
Organocatalytic Michael | Cinchona alkaloid thiourea | Acrylate ester + ArCH₂CN | 80–90 | Metal-free, mild conditions | Moderate ee, requires optimization |
Challenges persist in achieving >99% ee consistently, necessitating downstream purification or resolution techniques for pharmaceutical-grade material. Catalyst cost and substrate scope limitations also drive research into alternative methodologies.
Solid-Phase Peptide Synthesis (SPPS), particularly Fmoc/tBu strategies, enables the efficient incorporation of (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride into complex peptide chains, exploiting its carboxylic acid and amine functionalities. Its unique structure allows it to act as a constrained β²,³-amino acid surrogate or a side-chain modified residue, influencing peptide conformation and bioactivity.
Compatibility with Automation: The building block behaves predictably in automated microwave-assisted SPPS protocols, enhancing coupling efficiency (>98% per cycle by Kaiser test) and enabling the synthesis of long peptide chains (>15 residues) containing this non-proteinogenic amino acid [3].
Convergent Synthesis & On-Resin Modifications: The para-cyano group offers a versatile chemical handle during or after SPPS:
Table 3: SPPS Protocols Utilizing (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Building Block [3] [9]
Protocol | Resin | Coupling Agents | Deprotection | Cleavage Cocktail | Application Example | Yield (Linear Peptide) |
---|---|---|---|---|---|---|
Standard Fmoc | Rink Amide MBHA | HATU, DIPEA | 20% Piperidine/DMF | TFA:TIS:H₂O (95:2.5:2.5) | Model receptor ligands (10-15 mers) | 60–75% |
Microwave Fmoc | Wang | HBTU, DIPEA | 20% Pip/DMF (μW) | TFA:TIPS:EDT:H₂O (94:1:2.5:2.5) | Stapled peptides (incorporating staple near cyanophenyl) | 43–64% |
Tea Bag (Multi) | 2-Chlorotrityl | DIC, OxymaPure | 20% Pip/DMF | AcOH:TFE:DCM (1:2:7) | Parallel synthesis of peptide libraries | 8–36% (per peptide) |
SPPS facilitates the rapid generation of structure-activity relationship (SAR) libraries by systematically varying the position and context of this chiral GABA analog within peptide sequences, accelerating drug discovery for targets like GPCRs or enzymes.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: